molecular formula C20H19N3O4S B12451792 Methyl {4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-3-phenyl-2-thioxoimidazolidin-1-yl}acetate

Methyl {4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-3-phenyl-2-thioxoimidazolidin-1-yl}acetate

Cat. No.: B12451792
M. Wt: 397.4 g/mol
InChI Key: UAZIGYYHFGVCTA-UHFFFAOYSA-N
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Description

Methyl {4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-3-phenyl-2-thioxoimidazolidin-1-yl}acetate is a complex organic compound with a unique structure that includes an imidazolidinone core, phenyl groups, and a thioxo group

Preparation Methods

The synthesis of Methyl {4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-3-phenyl-2-thioxoimidazolidin-1-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of phenylhydrazine with ethyl acetoacetate to form an intermediate, which is then reacted with phenyl isothiocyanate. The resulting product undergoes cyclization and esterification to yield the final compound. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl {4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-3-phenyl-2-thioxoimidazolidin-1-yl}acetate can undergo various chemical reactions:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfone derivatives, alcohols, substituted phenyl derivatives, and carboxylic acids.

Scientific Research Applications

Methyl {4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-3-phenyl-2-thioxoimidazolidin-1-yl}acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl {4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-3-phenyl-2-thioxoimidazolidin-1-yl}acetate involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be due to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The compound may also interact with cellular receptors or DNA, leading to the modulation of gene expression and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Methyl {4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-3-phenyl-2-thioxoimidazolidin-1-yl}acetate can be compared with similar compounds such as:

    Methyl {4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-3-phenyl-2-imidazolidin-1-yl}acetate: Lacks the thioxo group, which may result in different chemical reactivity and biological activity.

    Ethyl {4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-3-phenyl-2-thioxoimidazolidin-1-yl}acetate: Similar structure but with an ethyl ester group instead of a methyl ester, which may affect its solubility and pharmacokinetic properties.

    Phenyl {4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-3-phenyl-2-thioxoimidazolidin-1-yl}acetate: Contains a phenyl ester group, which may influence its interaction with biological targets and overall activity.

Properties

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

methyl 2-[5-(2-anilino-2-oxoethyl)-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetate

InChI

InChI=1S/C20H19N3O4S/c1-27-18(25)13-22-16(12-17(24)21-14-8-4-2-5-9-14)19(26)23(20(22)28)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,21,24)

InChI Key

UAZIGYYHFGVCTA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(C(=O)N(C1=S)C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3

Origin of Product

United States

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